molecular formula C14H14O3 B575490 [1,1-Biphenyl]-2,5-diol,4-ethoxy- CAS No. 191666-62-3

[1,1-Biphenyl]-2,5-diol,4-ethoxy-

Cat. No.: B575490
CAS No.: 191666-62-3
M. Wt: 230.263
InChI Key: RKKBQMYKXJNBIK-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,5-diol,4-ethoxy- is a substituted biphenyl derivative featuring hydroxyl groups at the 2- and 5-positions and an ethoxy group at the 4-position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol. The ethoxy substituent introduces electron-donating effects, influencing the compound's acidity, solubility, and reactivity compared to analogues with electron-withdrawing or bulky groups .

Properties

CAS No.

191666-62-3

Molecular Formula

C14H14O3

Molecular Weight

230.263

IUPAC Name

2-ethoxy-5-phenylbenzene-1,4-diol

InChI

InChI=1S/C14H14O3/c1-2-17-14-9-12(15)11(8-13(14)16)10-6-4-3-5-7-10/h3-9,15-16H,2H2,1H3

InChI Key

RKKBQMYKXJNBIK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)O)C2=CC=CC=C2)O

Synonyms

[1,1-Biphenyl]-2,5-diol,4-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Molecular Properties

Table 1: Key Properties of [1,1-Biphenyl]-2,5-diol,4-ethoxy- and Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[1,1-Biphenyl]-2,5-diol,4-ethoxy- 2,5-diol; 4-ethoxy C₁₄H₁₄O₃ 230.26 Ethoxy enhances electron density; moderate solubility in polar solvents.
4′-Methoxy[1,1′-biphenyl]-2,5-diol 2,5-diol; 4′-methoxy C₁₃H₁₂O₃ 216.23 Methoxy is smaller and less lipophilic than ethoxy; higher acidity .
[1,1-Biphenyl]-2,5-diol,4-chloro- 2,5-diol; 4-chloro C₁₂H₉ClO₂ 220.66 Chloro group (electron-withdrawing) increases hydroxyl acidity .
[1,1′-Biphenyl]-2,5-diol,4′-phenoxy 2,5-diol; 4′-phenoxy C₁₈H₁₄O₃ 278.30 Phenoxy group introduces steric bulk and conjugation, reducing solubility .
3,3′,5,5′-Tetra-tert-butyl-[1,1′-biphenyl]-2,2′-diol 2,2′-diol; 3,3′,5,5′-t-Bu C₂₈H₃₈O₂ 406.60 Bulky tert-butyl groups enhance steric hindrance, used in catalysis .

Spectroscopic and Analytical Data

  • NMR and MS : highlights that biphenyl diols with tert-butyl or methoxy groups exhibit distinct NMR shifts due to substituent electronic effects. For example, tert-butyl groups in 3,3′,5,5′-tetra-tert-butyl-[1,1′-biphenyl]-2,2′-diol cause upfield shifts in ¹H NMR (δ 1.3–1.5 ppm for t-Bu), whereas ethoxy groups in [1,1-Biphenyl]-2,5-diol,4-ethoxy- would show signals near δ 3.4–4.0 ppm (OCH₂CH₃) .
  • Acidity : The 4-chloro derivative ([1,1-Biphenyl]-2,5-diol,4-chloro-) has lower pKa values (hydroxyl groups) due to the electron-withdrawing Cl, whereas the ethoxy analogue’s hydroxyls are less acidic .

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